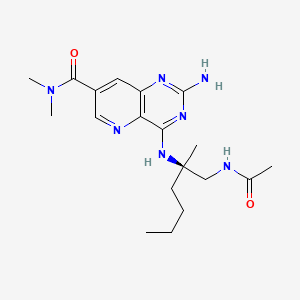![molecular formula C74H79FN10O15S3 B15137187 [2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features multiple functional groups, including sulfonyl, amide, and pyridine moieties, which contribute to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:
Formation of the sulfonylamino group: This step might involve the reaction of a fluorophenyl sulfonyl chloride with an amine to form the sulfonylamino group.
Formation of the phenylbenzoyl group: This could involve the acylation of a phenylamine with a benzoyl chloride.
Coupling reactions: The final compound is likely formed through a series of coupling reactions, possibly involving peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:
High-throughput screening: of reaction conditions.
Use of automated synthesizers: for multi-step synthesis.
Purification techniques: such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl groups suggests potential oxidation reactions to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, or H2O2.
Reducing agents: LiAlH4, NaBH4.
Substitution reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group might yield a ketone, while reduction of the amide group could produce an amine.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes due to its complex structure.
Protein Binding:
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Biotechnology: Applications in the development of biotechnological tools and processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-[(4-chlorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl]: Similar structure with a chlorine atom instead of fluorine.
[2-[(4-methylphenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl]: Similar structure with a methyl group instead of fluorine.
Uniqueness
The unique combination of functional groups in the compound provides distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the fluorine atom, for example, can significantly influence the compound’s electronic properties and interactions with biological targets.
Propriétés
Formule moléculaire |
C74H79FN10O15S3 |
|---|---|
Poids moléculaire |
1463.7 g/mol |
Nom IUPAC |
[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C74H79FN10O15S3/c1-46(48-19-23-51(24-20-48)67-47(2)79-45-101-67)80-72(94)61-42-57(86)44-84(61)73(95)68(74(3,4)5)82-64(88)35-34-63(87)76-38-13-39-78-69(91)53-16-12-17-59(40-53)103(98,99)85-43-54(27-36-65(85)89)70(92)77-37-11-7-10-18-66(90)100-62-33-30-56(41-60(62)83-102(96,97)58-31-28-55(75)29-32-58)81-71(93)52-25-21-50(22-26-52)49-14-8-6-9-15-49/h6,8-9,12,14-17,19-33,36,40-41,43,45-46,57,61,68,83,86H,7,10-11,13,18,34-35,37-39,42,44H2,1-5H3,(H,76,87)(H,77,92)(H,78,91)(H,80,94)(H,81,93)(H,82,88)/t46-,57+,61-,68+/m0/s1 |
Clé InChI |
RXNBROLBKMPODG-ABLHSHFVSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)NCCCNC(=O)C4=CC(=CC=C4)S(=O)(=O)N5C=C(C=CC5=O)C(=O)NCCCCCC(=O)OC6=C(C=C(C=C6)NC(=O)C7=CC=C(C=C7)C8=CC=CC=C8)NS(=O)(=O)C9=CC=C(C=C9)F)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)NCCCNC(=O)C4=CC(=CC=C4)S(=O)(=O)N5C=C(C=CC5=O)C(=O)NCCCCCC(=O)OC6=C(C=C(C=C6)NC(=O)C7=CC=C(C=C7)C8=CC=CC=C8)NS(=O)(=O)C9=CC=C(C=C9)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)


![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)



![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)

![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)

![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)


